molecular formula C9H16N2 B13818211 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-

1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-

Cat. No.: B13818211
M. Wt: 152.24 g/mol
InChI Key: FJISALWZTYPCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- is a bicyclic organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound is characterized by its rigid bicyclic framework, which imparts significant stability and reactivity, making it a valuable component in synthetic chemistry and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternative methodologies include the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups attached to the bicyclic framework .

Scientific Research Applications

1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- include other bicyclic amines and azabicyclo compounds, such as:

Uniqueness

What sets 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- apart from these similar compounds is its specific structural features, such as the 7,7-dimethyl-3-methylene substitution, which imparts unique reactivity and stability. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions and transformations .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

7,7-dimethyl-3-methylidene-1,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C9H16N2/c1-7-4-8-5-9(2,3)11(6-7)10-8/h8,10H,1,4-6H2,2-3H3

InChI Key

FJISALWZTYPCLW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(=C)CN1N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.